Cas no 56535-97-8 (6-Oxo-8-chlorooctanoic Acid)

6-Oxo-8-chlorooctanoic Acid 化学的及び物理的性質
名前と識別子
-
- Octanoic acid, 8-chloro-6-oxo-
- 6-Oxo-8-chlorooctanoic Acid
- 56535-97-8
- SCHEMBL4882995
- 8-chloro-6-oxooctanoic acid
-
- インチ: InChI=1S/C8H13ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h1-6H2,(H,11,12)
- InChIKey: RLTATAUWTORPGW-UHFFFAOYSA-N
- ほほえんだ: C(CCC(=O)O)CC(=O)CCCl
計算された属性
- せいみつぶんしりょう: 192.05539
- どういたいしつりょう: 192.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37
6-Oxo-8-chlorooctanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O456210-500mg |
6-Oxo-8-chlorooctanoic Acid |
56535-97-8 | 500mg |
$873.00 | 2023-05-17 | ||
TRC | O456210-1g |
6-Oxo-8-chlorooctanoic Acid |
56535-97-8 | 1g |
$ 1800.00 | 2023-09-06 | ||
TRC | O456210-100mg |
6-Oxo-8-chlorooctanoic Acid |
56535-97-8 | 100mg |
$190.00 | 2023-05-17 | ||
TRC | O456210-1000mg |
6-Oxo-8-chlorooctanoic Acid |
56535-97-8 | 1g |
$1499.00 | 2023-05-17 |
6-Oxo-8-chlorooctanoic Acid 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
6-Oxo-8-chlorooctanoic Acidに関する追加情報
Octanoic Acid, 8-Chloro-6-Oxo-
Octanoic acid, 8-chloro-6-oxo-, also known by its CAS number 56535-97-8, is a chemical compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of carboxylic acids, specifically branched-chain fatty acids, and exhibits a chlorine atom at the eighth position and a ketone group at the sixth position. Its molecular formula is C₈H₁₁ClO₂, and it has a molecular weight of approximately 191.6 g/mol.
The synthesis of octanoic acid, 8-chloro-6-oxo- involves several steps, including chlorination and oxidation reactions. Recent studies have focused on optimizing these processes to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This approach not only enhances efficiency but also reduces environmental impact by minimizing solvent usage.
In terms of physical properties, octanoic acid, 8-chloro-6-oxo- is typically a white crystalline solid with a melting point around 120°C and a boiling point of approximately 240°C under standard conditions. Its solubility in water is moderate, making it suitable for applications in both aqueous and organic solvents. The compound's stability is another critical factor; it is relatively stable under normal storage conditions but may degrade under harsh acidic or basic environments.
The chemical structure of octanoic acid, 8-chloro-6-oxo- plays a significant role in its reactivity. The presence of the chlorine atom introduces electron-withdrawing effects, which influence the compound's acidity and reactivity towards nucleophilic substitutions. The ketone group at the sixth position further enhances its ability to participate in condensation reactions, making it a valuable intermediate in organic synthesis.
Recent advancements in analytical techniques have enabled more precise characterization of this compound. For example, high-resolution mass spectrometry (HRMS) has been employed to confirm its molecular formula and detect impurities at trace levels. Additionally, nuclear magnetic resonance (NMR) spectroscopy has provided insights into its stereochemistry and conformational preferences.
Octanoic acid, 8-chloro-6-oxo- finds applications in diverse fields. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and antimicrobial properties. In agriculture, derivatives of this compound have been explored as plant growth regulators due to their ability to influence hormonal pathways in plants.
In conclusion, octanoic acid, 8-chloro-6-oxo-, with its unique structural features and versatile reactivity, continues to be a subject of interest in both academic research and industrial applications. Ongoing studies aim to unlock its full potential by exploring novel synthetic routes and expanding its utility across different sectors.
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